![molecular formula C19H16ClN3O2S B2974181 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-24-3](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research has explored the synthesis and chemical reactivity of quinazolinone derivatives, including transformations that are key for developing pharmacologically active compounds. For instance, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate illustrates the synthetic versatility of quinazolinone scaffolds (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000). Another study demonstrated the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, highlighting the potential for creating diverse quinazolinone-based structures with biological relevance (Kut, Onysko, & Lendel, 2020).
Antimicrobial and Biological Activities
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed that these compounds possess potent cytotoxic activities against various cancer cell lines, showcasing the therapeutic potential of quinazolinone analogs in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Another research effort focused on clubbed quinazolinone and 4-thiazolidinone compounds, revealing significant antimicrobial efficacy against several bacterial and fungal strains, suggesting their use as novel antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticonvulsant and Analgesic Activities
Quinazolinone scaffolds have also been investigated for their potential in treating neurological disorders. For example, the crystal structures of three anticonvulsant enaminones based on a quinazolinone framework were determined, providing insights into the molecular basis of their anticonvulsant activity and laying the groundwork for the design of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000). Moreover, research into the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety highlighted the analgesic potential of these compounds, offering avenues for the development of novel pain management solutions (Saad, Osman, & Moustafa, 2011).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate to form ethyl 2-(4-chlorobenzylidene)cyanoacetate. This intermediate is then reacted with thiourea to form 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with propargylamine in the presence of triethylamine and acetic acid.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl cyanoacetate", "thiourea", "propargylamine", "triethylamine", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 2-(4-chlorobenzylidene)cyanoacetate.", "Step 2: Reaction of ethyl 2-(4-chlorobenzylidene)cyanoacetate with thiourea in ethanol to form 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 3: Reaction of 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester with propargylamine in the presence of triethylamine and acetic acid to form the final compound, 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS RN |
422528-24-3 |
Product Name |
3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molecular Formula |
C19H16ClN3O2S |
Molecular Weight |
385.87 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C19H16ClN3O2S/c1-2-9-21-17(24)13-5-8-15-16(10-13)22-19(26)23(18(15)25)11-12-3-6-14(20)7-4-12/h2-8,10H,1,9,11H2,(H,21,24)(H,22,26) |
InChI Key |
GWDCXYHWPQWDSG-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2974099.png)

![2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2974102.png)

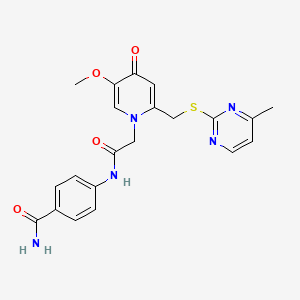
![4-({4',5-difluoro-[1,1'-biphenyl]-2-yl}sulfamoyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2974106.png)
![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-3-methylpentanamide](/img/structure/B2974109.png)
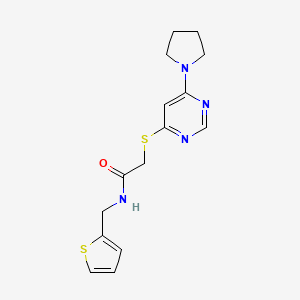
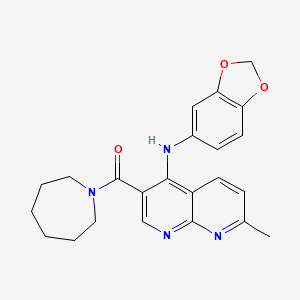
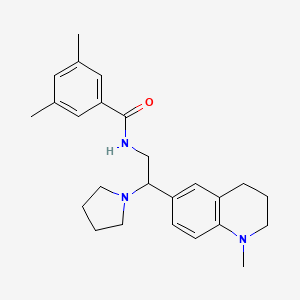
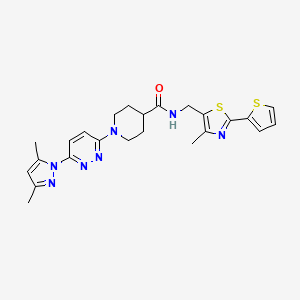
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2974119.png)
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)